Disulfide, bis(2,5-dimethylphenyl)
Overview
Description
Disulfide, bis(2,5-dimethylphenyl) is an organic compound with the molecular formula C16H18S2 It is characterized by the presence of two 2,5-dimethylphenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, bis(2,5-dimethylphenyl) can be synthesized through the oxidative polymerization of diphenyl disulfide, catalyzed by vanadyl acetylacetonate. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods: The industrial production of disulfide, bis(2,5-dimethylphenyl) typically involves the oxidative coupling of thiols under the action of various oxidants such as oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . These methods are designed to be efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Disulfide, bis(2,5-dimethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Substitution: It acts as a nucleophile in nucleophilic substitution reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Substitution: Various substituted disulfides.
Scientific Research Applications
Disulfide, bis(2,5-dimethylphenyl) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of poly(2,5-dimethyl-1,4-phenylenesulfide), a polymer with high thermal stability and crystallinity.
Biology: It is utilized in proteomics research for studying protein structures and functions.
Medicine: The compound’s disulfide bond is of interest in the development of pharmaceuticals that require specific structural motifs.
Industry: It is used in the production of engineering plastics and other materials that require high thermal stability and moldability.
Mechanism of Action
The mechanism of action of disulfide, bis(2,5-dimethylphenyl) involves its ability to undergo redox reactions, which are crucial in various biochemical and industrial processes. The disulfide bond can be cleaved and reformed, allowing it to participate in dynamic disulfide exchange reactions. This property is particularly useful in polymer chemistry, where it contributes to the formation and curing of polymers .
Comparison with Similar Compounds
Comparison: Disulfide, bis(2,5-dimethylphenyl) is unique due to the presence of two 2,5-dimethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the types of reactions it can undergo. Compared to other disulfides, it has higher thermal stability and crystallinity, making it particularly valuable in the synthesis of high-performance polymers .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-13(3)15(9-11)17-18-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHQYFCYGQCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SSC2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063192 | |
Record name | Disulfide, bis(2,5-dimethylphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3808-86-4 | |
Record name | Bis(2,5-dimethylphenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3808-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,5-xylyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(2,5-dimethylphenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2,5-dimethylphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(2,5-xylyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,5-XYLYL) DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4JO1L4L6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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